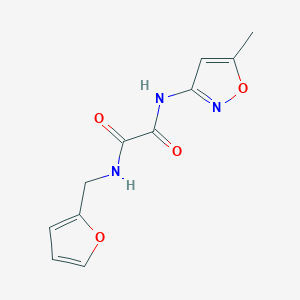![molecular formula C15H18N4OS B4387141 3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine](/img/structure/B4387141.png)
3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine
Overview
Description
3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a morpholine-thioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine can be achieved through several methods. One common approach involves the reaction of 2-(4-morpholinyl)ethylthiol with 6-phenyl-1,2,4-triazine under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as nitric acid, bromine, or sulfuric acid are used under controlled conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro or tetrahydro derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the NF-kB inflammatory pathway, leading to anti-inflammatory effects . Further research is needed to fully elucidate its mechanism of action and identify all molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4′-(methylthio)-2-morpholinopropiophenone: This compound shares the morpholine and thioethyl groups but differs in the core structure.
Quinazoline derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Imidazole derivatives: These compounds have a different core structure but share similar synthetic routes and applications.
Uniqueness
3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine is unique due to its specific combination of functional groups and the triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-2-4-13(5-3-1)14-12-16-15(18-17-14)21-11-8-19-6-9-20-10-7-19/h1-5,12H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIJDEHAIVBODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile](/img/structure/B4387061.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4387075.png)
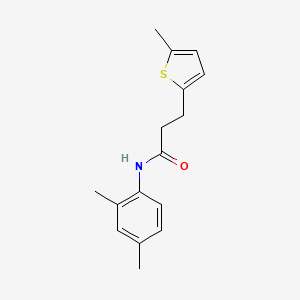
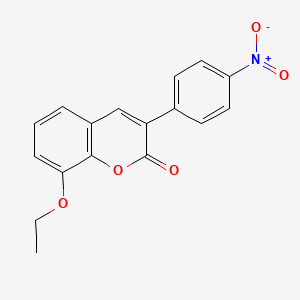
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4387079.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4387084.png)
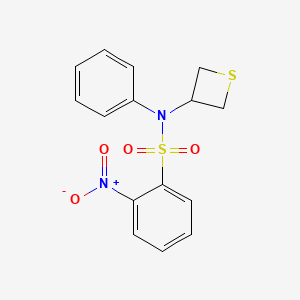
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4387088.png)
![1-(2-chloro-6-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4387096.png)
![ethyl 1-[(diethylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B4387103.png)
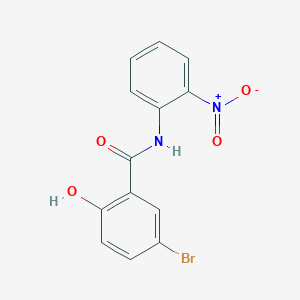

![1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4387122.png)
